
6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound that is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic ester group, which is known for its stability and reactivity in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of an appropriate aryl halide. The process often employs a palladium catalyst and a base in the presence of a boronic ester precursor. The reaction conditions are generally mild, making it suitable for various functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the boronic ester group.
Reduction: Reduction reactions can target the aromatic ring or the boronic ester group.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of boronic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both chloro and fluoro substituents on the aromatic ring. These substituents can significantly influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile reagent in organic synthesis.
Biological Activity
6-Chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural features:
- A chloro and fluoro substituent on the aniline ring.
- A dimethyl amine group.
- A boron-containing dioxaborolane moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Inhibitory Effects on Cancer Cell Lines : The compound exhibited significant inhibitory effects on various cancer cell lines. In particular, it showed a strong inhibitory effect on MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of 0.126 μM. This suggests a potent ability to inhibit cell proliferation in cancerous tissues while sparing normal cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase in cancer cells.
- Apoptosis Induction : The compound promotes apoptosis through caspase activation pathways .
- Inhibition of Metastasis : In vivo studies demonstrated that treatment with this compound inhibited lung metastasis in mouse models .
Safety Profile
Safety assessments are crucial for any therapeutic agent. The compound demonstrated a favorable safety profile in animal studies:
- Toxicity Studies : In subacute toxicity studies conducted on healthy mice at doses up to 40 mg/kg, no significant adverse effects were observed .
Comparative Biological Activity Table
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 | 0.126 | Apoptosis induction |
Control (5-Fluorouracil) | MDA-MB-231 | 11.73 | DNA synthesis inhibition |
Lead Compound from Study | MCF7 | 17.02 | Cell cycle arrest |
Case Studies
- Study on Antiviral Activity : Although primarily focused on anticancer properties, related compounds have shown antiviral activity against influenza viruses with low toxicity profiles and high plasma stability . This indicates potential for broader therapeutic applications.
- In Vivo Efficacy : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant reductions in metastatic nodules compared to controls .
Properties
Molecular Formula |
C14H20BClFNO2 |
---|---|
Molecular Weight |
299.58 g/mol |
IUPAC Name |
6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C14H20BClFNO2/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(16)12(11(9)17)18(5)6/h7-8H,1-6H3 |
InChI Key |
GAYQZDCZJLKBSF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)N(C)C)F |
Origin of Product |
United States |
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